

# (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	H-Allo-thr(tbu)-OH	
Cat. No.:	B2522906	Get Quote

IUPAC Name: (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid

This guide provides an in-depth technical overview of (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid, a non-proteinogenic amino acid derivative with significant applications in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

#### **Core Concepts and Applications**

(2S,3S)-2-amino-3-(tert-butoxy)butanoic acid, also known as O-tert-Butyl-L-allo-threonine, is a valuable building block in the synthesis of peptides and other complex organic molecules. The tert-butyl ether protecting group on the side-chain hydroxyl function offers enhanced stability and solubility, making it a strategic choice in solid-phase peptide synthesis (SPPS). The unique stereochemistry of this allo-threonine derivative can influence the conformation and biological activity of the resulting peptides, making it a target for designing novel therapeutics, particularly in areas such as neurological disorders.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, offering acid-labile protection for amino groups. This allows for the stepwise and controlled assembly of amino acid chains. The use of O-tert-butyl protected threonine derivatives like the one discussed here is crucial for preventing unwanted side reactions at the hydroxyl group during the coupling process.



#### **Physicochemical Properties**

While specific experimental data for the (2S,3S) isomer is not widely consolidated in publicly available literature, the general properties of O-tert-butyl-threonine derivatives can be summarized. These compounds are typically white to off-white crystalline powders or solids. The tert-butyl group imparts increased hydrophobicity compared to unprotected threonine.

Property	Value	Reference
Molecular Formula	C8H17NO3	Chem-Impex
Molecular Weight	175.22 g/mol	Chem-Impex
Appearance	White solid	Chem-Impex
Purity	≥ 98% (NMR)	Chem-Impex
Optical Rotation	[a]D20 = +7.0 ± 1° (c=1 in H <sub>2</sub> O)	Chem-Impex
Storage Conditions	0-8 °C	Chem-Impex

## **Synthesis and Experimental Protocols**

The stereoselective synthesis of (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid presents a significant chemical challenge due to the presence of two adjacent chiral centers. The literature describes various strategies for the synthesis of related O-tert-butyl-threonine derivatives, which can be adapted for this specific stereoisomer.

One common approach involves the epimerization of the more readily available L-threonine. A general workflow for such a synthesis is outlined below.

#### **General Synthetic Workflow**





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Caption: General synthetic workflow for (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid.

## Detailed Experimental Protocol (Adapted from related syntheses)

Step 1: Epimerization of L-Threonine to D-allo-Threonine

A common method for obtaining the allo configuration is through epimerization of the more common threonine isomer. This can be achieved under basic conditions.

Step 2: O-tert-Butylation

The hydroxyl group of the protected allo-threonine derivative is then reacted with isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid) in an appropriate solvent like dioxane. This step introduces the tert-butyl ether.

Step 3: Deprotection

Finally, the protecting groups on the amino and carboxyl functionalities are selectively removed to yield the desired (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid. The choice of deprotection conditions depends on the specific protecting groups used in the initial steps.

### **Role in Drug Development**

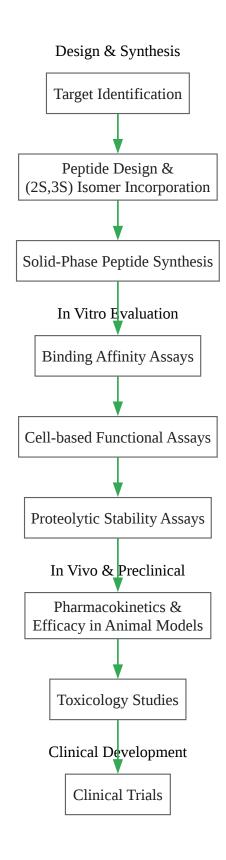
The incorporation of non-proteinogenic amino acids like (2S,3S)-2-amino-3-(tert-butoxy)butanoic acid into peptide-based drug candidates can confer several advantages:



- Enhanced Stability: The bulky tert-butyl group can sterically hinder enzymatic degradation, increasing the in vivo half-life of the peptide.
- Conformational Constraint: The specific stereochemistry can induce a preferred conformation in the peptide backbone, potentially leading to higher binding affinity and selectivity for its biological target.
- Improved Pharmacokinetic Properties: The increased lipophilicity due to the tert-butyl group can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

#### **Logical Flow of Peptide-Based Drug Discovery**





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